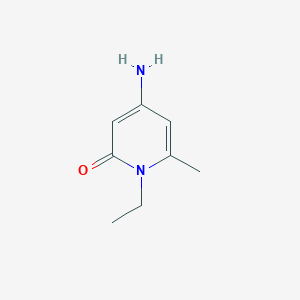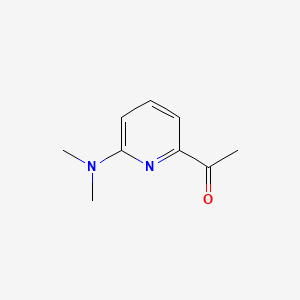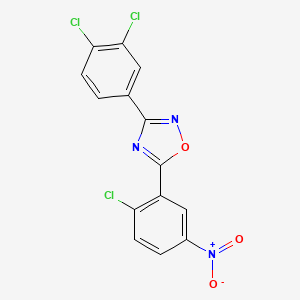
1-(3-Aminopyridin-4-yl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopyridin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is characterized by the presence of a piperidine ring substituted with an aminopyridine group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol typically involves the reaction of 3-aminopyridine with piperidin-3-ol under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminopyridin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as iodosylbenzene can be used for the oxidation of the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the amino group.
Substitution: Electrophilic reagents such as bromine can be used for substitution reactions on the pyridine ring.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine derivative.
Substitution: Formation of brominated pyridine derivatives.
Applications De Recherche Scientifique
1-(3-Aminopyridin-4-yl)piperidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopyridin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aminopyridine and piperidine moieties allows for interactions with various biological targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(3-Aminopyridin-2-yl)piperidin-4-ol: Similar structure but with different substitution patterns on the pyridine ring.
1-(4-Aminopyridin-3-yl)piperidin-4-ol: Another analog with variations in the position of the amino group.
Uniqueness: 1-(3-Aminopyridin-4-yl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the aminopyridine and piperidine moieties in this particular arrangement allows for unique interactions and applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of its properties and applications will likely yield further insights and advancements.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
1-(3-aminopyridin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c11-9-6-12-4-3-10(9)13-5-1-2-8(14)7-13/h3-4,6,8,14H,1-2,5,7,11H2 |
Clé InChI |
SFEFTKKYPGTSJX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=C(C=NC=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11817398.png)


